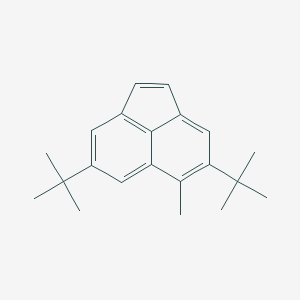
4,7-DI-Tert-butyl-5-methylacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-DI-Tert-butyl-5-methylacenaphthylene is an organic compound that belongs to the class of acenaphthylene derivatives. These compounds are known for their unique structural properties and potential applications in various fields, including materials science and organic electronics. The presence of tert-butyl groups and a methyl group in its structure imparts specific chemical and physical properties that make it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-DI-Tert-butyl-5-methylacenaphthylene typically involves multi-step organic reactions. One common method includes the alkylation of acenaphthylene derivatives with tert-butyl and methyl groups under controlled conditions. The reaction often requires the use of strong bases and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure consistent product quality and efficiency. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4,7-DI-Tert-butyl-5-methylacenaphthylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized acenaphthylene derivatives.
Scientific Research Applications
4,7-DI-Tert-butyl-5-methylacenaphthylene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4,7-DI-Tert-butyl-5-methylacenaphthylene involves its interaction with specific molecular targets and pathways. The tert-butyl and methyl groups can influence the compound’s reactivity and stability, affecting how it interacts with other molecules. In biological systems, its derivatives may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- 2,6-Di-tert-butyl-4-(4-(methylthio)benzylidene)cyclohexa-2,5-dien-1-one
Uniqueness
4,7-DI-Tert-butyl-5-methylacenaphthylene is unique due to its specific substitution pattern on the acenaphthylene core The presence of tert-butyl groups at the 4 and 7 positions and a methyl group at the 5 position imparts distinct chemical properties, such as increased steric hindrance and altered electronic distribution
Properties
CAS No. |
203726-97-0 |
|---|---|
Molecular Formula |
C21H26 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
4,7-ditert-butyl-5-methylacenaphthylene |
InChI |
InChI=1S/C21H26/c1-13-17-12-16(20(2,3)4)10-14-8-9-15(19(14)17)11-18(13)21(5,6)7/h8-12H,1-7H3 |
InChI Key |
MFQMRJZJXSXTGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC3=C2C1=CC(=C3)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















